molecular formula C21H26N2O3 B3742642 1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methoxy-3-methylphenyl)methyl]piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methoxy-3-methylphenyl)methyl]piperazine

Cat. No.: B3742642
M. Wt: 354.4 g/mol
InChI Key: GAVJABQIJSOQGA-UHFFFAOYSA-N
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Description

1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methoxy-3-methylphenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as central nervous system stimulants and anthelmintics.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methoxy-3-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-16-11-17(3-5-19(16)24-2)13-22-7-9-23(10-8-22)14-18-4-6-20-21(12-18)26-15-25-20/h3-6,11-12H,7-10,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVJABQIJSOQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methoxy-3-methylphenyl)methyl]piperazine typically involves the reaction of 1,3-benzodioxole with 4-methoxy-3-methylbenzyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with piperazine under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methoxy-3-methylphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxole and methoxy-methylphenyl groups.

    Reduction: Reduced derivatives with hydrogenated benzodioxole and methoxy-methylphenyl groups.

    Substitution: Substituted piperazine derivatives with various alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, piperazine derivatives are often studied for their potential pharmacological activities. This compound could be investigated for its effects on neurotransmitter systems or as a potential therapeutic agent.

Medicine

Medicinally, piperazine derivatives have been explored for their potential as central nervous system stimulants, anthelmintics, and antipsychotics. This compound could be evaluated for similar therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methoxy-3-methylphenyl)methyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, ion channels, or enzymes, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-benzodioxol-5-ylmethyl)piperazine
  • 4-(4-methoxy-3-methylphenyl)piperazine
  • 1-(1,3-benzodioxol-5-ylmethyl)-4-phenylpiperazine

Uniqueness

What sets 1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methoxy-3-methylphenyl)methyl]piperazine apart is the combination of the benzodioxole and methoxy-methylphenyl groups, which may confer unique pharmacological properties and reactivity compared to other piperazine derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methoxy-3-methylphenyl)methyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methoxy-3-methylphenyl)methyl]piperazine

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